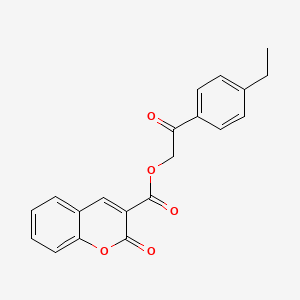

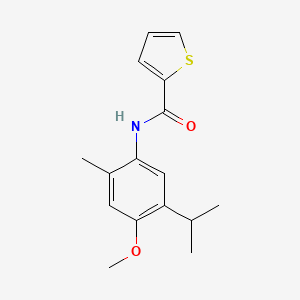

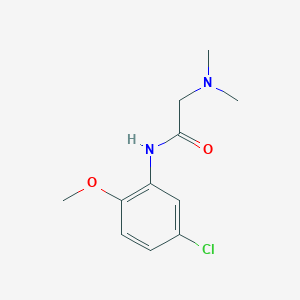

![molecular formula C14H20N2O3S2 B5706379 1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)

1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps starting from basic piperidine structures. For example, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized from ethyl piperidine-4-carboxylate, proceeding through several intermediates before reacting with alkyl/aryl sulfonyl chlorides (Khalid, Abbasi, & Rehman, 2014). Such processes underscore the complexity and versatility in synthesizing sulfonamide derivatives, which could be applied to 1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their sulfonyl and piperidine components, which influence their biological activity and interactions. Molecular docking studies, for instance, have been used to examine the binding interactions of sulfonamide derivatives with target proteins, providing insights into their potential mechanism of action (Khalid, Abbasi, & Rehman, 2014). Such analyses are crucial for understanding how modifications to the molecular structure, such as those in 1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide, affect biological efficacy.

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including acylation, alkylation, and sulfonylation, which modify their chemical properties and biological activities. For example, the introduction of different electrophiles to the nitrogen atom of piperidine significantly enhances the activity of sulfonamide derivatives (Khalid, Abbasi, Rehman, et al., 2014). These reactions are instrumental in tailoring the properties of compounds like 1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide for specific biological targets.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and the potential for interaction with biological molecules, play a critical role in the pharmacological profile of sulfonamide derivatives. Studies have shown that modifications to the sulfonamide group can lead to significant changes in biological activity, suggesting a direct link between chemical properties and therapeutic potential (Khalid, Abbasi, & Rehman, 2013).

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-13-6-4-3-5-12(13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCUBUURVFNNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

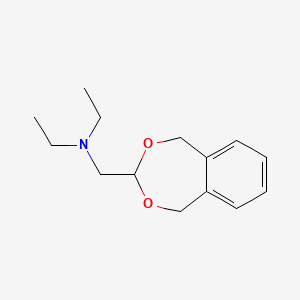

![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)

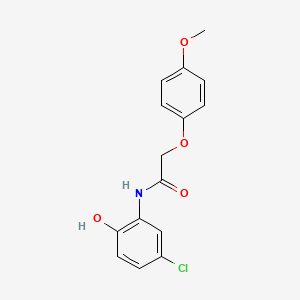

![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

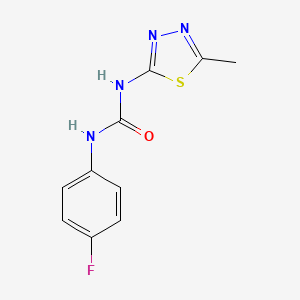

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)

![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)